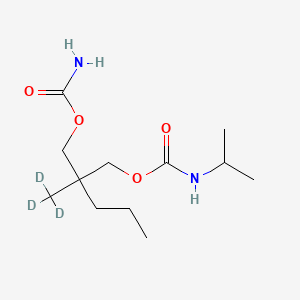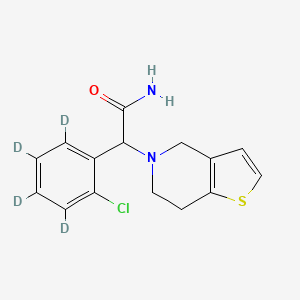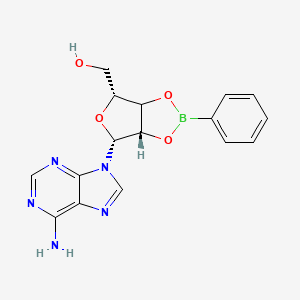
Carisoprodol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carisoprodol-d3 is a deuterated form of carisoprodol, a centrally acting muscle relaxant used to relieve discomfort associated with acute, painful musculoskeletal conditions. The deuterium atoms in this compound replace the hydrogen atoms, which can influence the pharmacokinetic properties of the compound. Carisoprodol itself was first approved by the FDA in 1959 and is commonly used in combination with other medications such as aspirin and codeine .
Mechanism of Action
Target of Action
Carisoprodol, the parent compound of Carisoprodol-d3, primarily targets the central nervous system (CNS) rather than acting directly on skeletal muscle . It is believed to modulate and directly gate γ-aminobutyric acid type A receptors (GABAARs), the predominant inhibitory neurotransmitter receptors in the mammalian brain .
Mode of Action
It is known that the therapeutic effects of carisoprodol appear to be due to modulation of gabaa receptors, similar to the action of barbiturates . This modulation of GABAA receptors is associated with the muscle relaxation induced by Carisoprodol .
Biochemical Pathways
Carisoprodol is metabolized in the liver via the cytochrome P450 enzyme CYP2C19 to produce its main active metabolite, meprobamate . Meprobamate is known to possess anxiolytic and sedative properties .
Pharmacokinetics
Carisoprodol has a rapid onset of action with a time to peak plasma concentration of 1.5 to 2 hours . The half-life of Carisoprodol is approximately 2 hours, while the half-life of its metabolite, meprobamate, is around 10 hours . The drug is metabolized in the liver, primarily by the CYP2C19 enzyme, and excreted in the urine . It’s important to note that individuals with reduced CYP2C19 activity have a fourfold increase in Carisoprodol exposure and a 50% reduced exposure to meprobamate compared with normal CYP2C19 metabolizers .
Result of Action
The primary result of Carisoprodol’s action is the relief of discomfort associated with acute, painful musculoskeletal conditions . This is achieved through its muscle relaxant and sedative effects. The sedative effects of Carisoprodol can be potentiated when it is combined with other CNS depressants .
Action Environment
The efficacy and stability of Carisoprodol can be influenced by various environmental factors. For instance, the rate of metabolism can be affected by the individual’s genetic makeup, specifically the activity of the CYP2C19 enzyme . Additionally, the use of other CNS depressants can potentiate the sedative effects of Carisoprodol .
Biochemical Analysis
Biochemical Properties
Carisoprodol-d3 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the central nervous system by modulating the activity of neurotransmitter receptors. This compound interacts with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects and leading to muscle relaxation. Additionally, this compound is metabolized by the enzyme cytochrome P450 2C19 (CYP2C19) into its active metabolite, meprobamate, which further contributes to its pharmacological effects .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects neuronal cells by modulating neurotransmitter release and receptor activity, leading to altered cell signaling pathways. This compound also impacts gene expression by regulating the transcription of genes involved in neurotransmission and muscle contraction. Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the GABA receptor, enhancing its inhibitory effects and leading to muscle relaxation. It also inhibits the activity of CYP2C19, resulting in the accumulation of its active metabolite, meprobamate. This inhibition further contributes to the pharmacological effects of this compound. Additionally, this compound modulates gene expression by regulating the transcription of genes involved in neurotransmission and muscle contraction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable, but it undergoes degradation over time, leading to a decrease in its pharmacological activity. Long-term exposure to this compound can result in tolerance, dependence, and withdrawal symptoms, as observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound induces muscle relaxation and sedation without significant adverse effects. At high doses, this compound can cause toxicity, leading to symptoms such as drowsiness, dizziness, and respiratory depression. Threshold effects have been observed, where the pharmacological effects of this compound increase with increasing dosage until a plateau is reached .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the enzyme CYP2C19. This enzyme metabolizes this compound into its active metabolite, meprobamate, which contributes to its pharmacological effects. This compound also affects metabolic flux and metabolite levels by altering the activity of enzymes involved in energy production and utilization .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various transporters and binding proteins. It is primarily transported across cell membranes by passive diffusion, but it can also interact with specific transporters that facilitate its uptake and distribution. This compound accumulates in tissues with high lipid content, such as the brain and muscle, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various biomolecules and enzymes. It can also be targeted to specific compartments or organelles through post-translational modifications or targeting signals. The subcellular localization of this compound influences its pharmacological effects and contributes to its overall mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carisoprodol-d3 involves the incorporation of deuterium atoms into the carisoprodol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 2-methyl-2-propyl-1,3-propanediol with isopropyl isocyanate to form the carbamate ester. The deuterium atoms can be introduced at specific stages of the synthesis to ensure their incorporation into the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is optimized to minimize costs and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Carisoprodol
Properties
IUPAC Name |
[2-(carbamoyloxymethyl)-2-(trideuteriomethyl)pentyl] N-propan-2-ylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZCIYFFPZCNJE-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC)(COC(=O)N)COC(=O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10R,11R,12aR,14bS)-9-[[2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetyl]oxymethyl]-1,10,11-trihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B562155.png)













